molecular formula C15H11ClN2O2 B6483150 N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-35-8

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483150
CAS No.: 942005-35-8
M. Wt: 286.71 g/mol
InChI Key: RFPWDCIZTYTMOX-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a 3-chlorophenyl carboxamide moiety at the 2-position. This structure combines aromaticity, polarity, and steric bulk, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPWDCIZTYTMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the 3-chlorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using 3-chlorophenylboronic acid or 3-chloroiodobenzene.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Substituents
Compound Name Core Structure Substituents (Positions) Key Functional Groups Reference
N-(3-Chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-methyl, 2-(3-chlorophenyl)carboxamide Chlorophenyl, Methyl [1]
3-Amino-5-bromo-N-(3-chlorophenyl)furo[2,3-b]pyridine-2-carboxamide (AFP 4) Furo[2,3-b]pyridine 3-amino, 5-bromo, 2-(3-chlorophenyl)carboxamide Bromo, Amino, Chlorophenyl [1]
9s (KuSaSch051) Thieno[2,3-b]pyridine 4-[2-chloro-4-(pyrrolidin-1-yl)phenyl], 5-cyano Pyrrolidinyl, Cyano, Diamino [2]
9u (KuSaSch056) Thieno[2,3-b]pyridine 4-(2-chloro-4-morpholinophenyl), 5-cyano Morpholino, Cyano, Diamino [2]
9ae (KuSaSch075) Thieno[2,3-b]pyridine 4-{4-[(2-aminoethyl)(methyl)amino]-2-chlorophenyl} Aminoethyl, Methylamino, Cyano [4]

Key Observations :

  • Amino and Amine Derivatives: Diamino groups in thienopyridines (9s–9ae) may enhance solubility and hydrogen-bonding capacity compared to the methyl group in the query compound . Chlorophenyl Moieties: The 3-chlorophenyl group is conserved across multiple analogs, suggesting its role in target affinity or metabolic stability .

Key Observations :

  • Base and Solvent: Potassium tert-butoxide in THF (AFP 4) is efficient for cyclization, while thienopyridines (9s–9ae) require harsher conditions (100°C) with potassium hydroxides .
  • Coupling Reagents : HATU and similar reagents (–9) facilitate amide bond formation in fluorophenyl derivatives, ensuring high regioselectivity .
  • Yield Variability : Lower yields (e.g., 30% for 9ae) may stem from complex multi-step syntheses or precipitation challenges .
Table 3: Analytical and Functional Data
Compound Melting Point/Dec. (°C) λmax (nm) HPLC Purity Notable Activity Reference
AFP 4 Not reported Not reported Not reported Fluorescent pH sensor [1]
9s (KuSaSch051) Dec. >200 340 >95% Antiplasmodial (IC50 <1 µM) [2]
9q (KuSaSch043) Dec. starting at 203 Not reported Not reported Antiplasmodial [3]
Compound Not reported Not reported LCMS-confirmed Kinase inhibition (assumed) [5]

Key Observations :

  • Antiplasmodial Activity: Thienopyridines (9s, 9q) show potent antiplasmodial effects, likely due to their diamino and cyano groups enhancing target engagement .
  • Fluorescent Properties: AFP 4’s amino and bromo groups may contribute to its pH-sensitive fluorescence, a feature absent in the query compound .
  • Stability: Morpholino and piperazinyl groups (9u, 9q) improve solubility and metabolic stability compared to methyl-substituted furopyridines .

Analytical Characterization

  • Spectroscopy : IR and NMR data confirm functional groups (e.g., NH stretches at ~3476 cm⁻¹, C≡N at ~2216 cm⁻¹ in 9q) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+ 332.0035 for AFP 4) and LCMS ensure structural fidelity .

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